7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
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Overview
Description
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a heterocyclic compound that contains a seven-membered ring with oxygen and nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminophenol with 2-fluorobenzaldehyde in the presence of a suitable catalyst to form the oxazepine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxazepine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted oxazepine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: Lacks the fluorine substituent but shares the core structure.
7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine: Contains additional methyl groups, which may alter its biological activity.
Uniqueness
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Biological Activity
7-Fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
- IUPAC Name : 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine
- CAS Number : 1281728-08-2
- Molecular Formula : C9H10FNO
- Physical Form : Pale-yellow to yellow-brown sticky oil to solid
- Purity : 95% .
Antimicrobial Activity
Research indicates that derivatives of the oxazepine structure can exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain oxazepine derivatives displayed activity against Gram-positive and Gram-negative bacteria, suggesting potential as antimicrobial agents .
Antitumor Activity
The compound's structural similarity to known antitumor agents raises interest in its potential anticancer properties. Studies have indicated that oxazepine derivatives could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with similar scaffolds have been reported to exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
The benzodiazepine-like structure of 7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine suggests potential applications in neuropharmacology. Preliminary studies have shown that related compounds can act as anxiolytics and sedatives by modulating GABAergic neurotransmission. This activity is crucial for developing treatments for anxiety disorders and other neuropsychiatric conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of 7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. Modifications to the fluorine substituent or the oxazepine ring can significantly influence its pharmacological profile. For instance:
- Fluorination : The presence of a fluorine atom has been linked to enhanced lipophilicity and improved binding affinity to target receptors.
- Ring Modifications : Alterations in the ring structure can affect the compound's ability to penetrate biological membranes and interact with specific enzymes or receptors .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several oxazepine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Anticancer Potential : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that selected oxazepine derivatives induced apoptosis at concentrations lower than those typically required for conventional chemotherapeutics.
Properties
IUPAC Name |
7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQXHMPLAJWQSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172500-14-8 |
Source
|
Record name | 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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